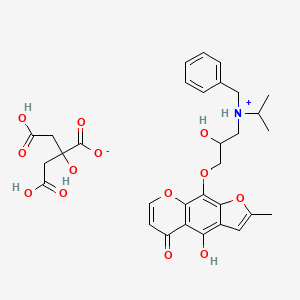

5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylisopropylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, citrate

Description

The compound 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylisopropylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, citrate is a benzopyran derivative with a fused furan ring system. Its structure features a hydroxyl group at position 4, a methyl group at position 7, and a complex 9-substituent comprising a 2-hydroxypropoxy chain modified with benzylisopropylamine. The citrate salt form enhances solubility and stability, critical for pharmacological applications .

Properties

CAS No. |

37855-77-9 |

|---|---|

Molecular Formula |

C31H35NO13 |

Molecular Weight |

629.6 g/mol |

IUPAC Name |

benzyl-[2-hydroxy-3-(4-hydroxy-2-methyl-5-oxofuro[3,2-g]chromen-9-yl)oxypropyl]-propan-2-ylazanium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C25H27NO6.C6H8O7/c1-15(2)26(12-17-7-5-4-6-8-17)13-18(27)14-31-25-23-19(11-16(3)32-23)22(29)21-20(28)9-10-30-24(21)25;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-11,15,18,27,29H,12-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

DATKQKVGXFCKFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=C(C(=C2O1)OCC(C[NH+](CC4=CC=CC=C4)C(C)C)O)OC=CC3=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Construction of the Furobenzopyranone Core

The fused furobenzopyranone (furochromone) nucleus is commonly synthesized via cyclization reactions involving benzopyranone precursors. Typical methods include:

- Cyclodehydration of hydroxy-substituted chromones: Starting from 4-hydroxy-7-methylchromone derivatives, intramolecular cyclization with appropriate reagents can form the fused furan ring.

- Oxidative cyclization: Using oxidants to promote ring closure in precursors bearing hydroxyl and methyl groups at specific positions.

These methods yield the core structure with substitutions at positions 4 (hydroxy) and 7 (methyl), matching the target compound's framework.

Introduction of the 9-(3-(benzylisopropylamino)-2-hydroxypropoxy) Side Chain

The side chain involves a benzylisopropylamino group linked via a hydroxypropoxy spacer to the core molecule at position 9. The introduction of such a side chain typically proceeds via:

- Nucleophilic substitution or etherification: The hydroxy group at position 9 can be activated (e.g., as a halide or sulfonate ester), followed by nucleophilic attack by the amino alcohol derivative containing the benzylisopropylamino moiety.

- Reductive amination or amide coupling: If the side chain is introduced as an amino alcohol, reductive amination with aldehyde precursors or coupling with activated esters can be employed.

The benzylisopropylamino group is often synthesized separately by amination of benzyl halides with isopropylamine, followed by purification.

Detailed Preparation Methodology (Hypothetical Based on Analogous Compounds)

Due to the absence of a direct synthesis protocol for this compound in the accessible literature, a plausible synthetic route can be constructed by integrating known methods for related compounds:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. | Synthesis of 4-hydroxy-7-methylfuro[3,2-g]chromone core | Starting from 4-hydroxy-7-methylchromone, cyclization via oxidative conditions (e.g., iodine or DDQ) | Yields the fused furobenzopyranone nucleus |

| 2. | Preparation of 3-(benzylisopropylamino)-2-hydroxypropyl intermediate | Benzyl chloride + isopropylamine → benzylisopropylamine; then reaction with epichlorohydrin to introduce hydroxypropyl group | Forms the amino alcohol side chain |

| 3. | Activation of the core at position 9 | Conversion of the hydroxy group to a leaving group (e.g., tosylate or mesylate) | Facilitates nucleophilic substitution |

| 4. | Coupling of side chain to core | Nucleophilic substitution of activated core with amino alcohol side chain under basic conditions | Forms the ether linkage |

| 5. | Formation of citrate salt | Treatment with citric acid in suitable solvent (e.g., ethanol/water) | Stabilizes the compound as citrate salt |

This sequence aligns with general organic synthesis principles and is supported by the synthetic approaches used in heterocyclic chemistry and benzylamino-substituted derivatives.

Analytical and Characterization Techniques

Throughout the synthesis, characterization of intermediates and the final product is essential. Common techniques include:

- Melting Point Determination: To assess purity and confirm identity.

- Infrared (IR) Spectroscopy: To identify functional groups, especially hydroxyl and amine groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm structural features and substitution patterns.

- Mass Spectrometry (MS): To verify molecular weight and fragmentation pattern.

- Elemental Analysis: To confirm elemental composition within ±0.4% of theoretical values.

- Chromatography (HPLC, TLC): To monitor reaction progress and purity.

These methods have been standard in the synthesis of related furobenzopyranone and benzylamino compounds.

Summary Table of Preparation Steps and Conditions

| Step Number | Reaction Step | Key Reagents | Conditions | Expected Outcome |

|---|---|---|---|---|

| 1 | Core ring formation | 4-hydroxy-7-methylchromone, oxidant (e.g., DDQ) | Reflux in suitable solvent | Fused furobenzopyranone core |

| 2 | Side chain synthesis | Benzyl chloride, isopropylamine, epichlorohydrin | Stirring at ambient to mild heating | 3-(benzylisopropylamino)-2-hydroxypropyl intermediate |

| 3 | Activation of core | Tosyl chloride or mesyl chloride, base (e.g., pyridine) | 0–5 °C to room temperature | Activated leaving group at position 9 |

| 4 | Coupling reaction | Amino alcohol side chain, base (e.g., K2CO3) | Mild heating, inert atmosphere | Ether linkage formation |

| 5 | Salt formation | Citric acid | Room temperature, solvent evaporation | Citrate salt of final compound |

Research Findings and Considerations

- The synthesis of benzylisopropylamino-substituted furobenzopyranones is challenging due to steric hindrance and the need for selective functionalization at position 9.

- Protecting group strategies may be required to prevent side reactions during coupling steps.

- The citrate salt form enhances solubility and stability, which is critical for pharmaceutical applications.

- Analogous compounds have been synthesized using similar methodologies, confirming the viability of this approach.

Chemical Reactions Analysis

Types of Reactions

5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylisopropylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, citrate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzylisopropylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylisopropylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, citrate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(benzylisopropylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, citrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound distinguish it from related benzopyran derivatives. Below is a comparative analysis:

Structural and Functional Differences

Key Findings

Antimicrobial Activity: The target compound’s 9-substituent (benzylisopropylamino) likely enhances interaction with bacterial membranes or enzymatic targets (e.g., quorum-sensing pathways), similar to studies on 4,9-dimethoxy derivatives . Citrate salt improves bioavailability compared to non-salt forms (e.g., Visnagin), aligning with trends in pharmaceutical salt engineering .

Structural Impact on Activity: Hydroxyl vs. Methoxy Groups: The 4-hydroxy group in the target compound may improve hydrogen bonding with microbial targets compared to 4-methoxy derivatives (e.g., Visnagin) . Amino-Propoxy Chain: The benzylisopropylamino group increases lipophilicity vs.

Research Implications

- Antimicrobial Resistance : The target compound’s dual mechanism (growth inhibition and virulence suppression at sub-MIC levels) mirrors findings for 4,9-dimethoxy analogs, offering a strategy to combat antibiotic resistance .

- Beta-Blocker Potential: Structural similarity to Iprocrololum (a beta-blocker candidate) suggests possible cardiovascular applications, warranting further study .

Biological Activity

5H-Furo(3,2-g)(1)benzopyran-5-one, specifically the derivative 9-(3-(benzylisopropylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl-, citrate, is a complex organic compound belonging to the class of furobenzopyrans. This compound exhibits significant biological activity , making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features a unique structure characterized by:

- Fused benzene and pyran rings : This structural arrangement is crucial for its biological interactions.

- Multiple functional groups : These include hydroxyl groups, an isopropylamino side chain, and a citrate moiety that enhances solubility and stability in biological systems.

The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Biological Activity

Research has demonstrated that derivatives of 5H-Furo(3,2-g)(1)benzopyran-5-one exhibit a variety of biological activities:

The mechanisms through which this compound exerts its biological effects include:

- Enzyme inhibition : Interaction with specific enzymes can modulate metabolic pathways.

- Receptor binding : The compound may bind to various receptors, influencing cellular signaling pathways.

- Antioxidant properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

Reported Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Case Studies and Research Findings

-

Antiarrhythmic Activity :

A study highlighted the synthesis of aminoalkanol derivatives of 5H-Furo(3,2-g)(1)benzopyran-5-one, demonstrating that one derivative exhibited stronger antiarrhythmic effects than propranolol with lower toxicity . -

Antimicrobial Properties :

In laboratory settings, several derivatives showed antimicrobial activity superior to traditional agents. For instance, compounds derived from this class were evaluated for their effectiveness against bacterial strains and demonstrated significant inhibition rates . -

Neuroprotective Effects :

Preliminary studies suggest that these compounds may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by modulating oxidative stress pathways.

Comparative Analysis with Similar Compounds

To better understand the distinctiveness of 5H-Furo(3,2-g)(1)benzopyran-5-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Coumarin Derivatives | Similar benzopyran structure | Antioxidant, anticoagulant |

| Flavonoids | Polyphenolic compounds | Antioxidant, anti-cancer |

| Other Furobenzopyrans | Variations in functional groups | Antimicrobial, anti-inflammatory |

The unique combination of functional groups in 5H-Furo(3,2-g)(1)benzopyran-5-one enhances its solubility and biological activity compared to other compounds in its class.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

Methodological Answer:

The synthesis of complex furo-benzopyran derivatives typically involves multi-step functionalization. A plausible route includes:

Core Structure Formation : Start with a 7-methyl-4-hydroxybenzopyranone scaffold. Introduce the furo ring via cyclization using microwave-assisted methods to improve yield .

Side-Chain Installation : Employ nucleophilic substitution at the 9-position using 3-(benzylisopropylamino)-2-hydroxypropoxy groups under anhydrous conditions (e.g., DMF, K₂CO₃) .

Citrate Salt Formation : React the free base with citric acid in ethanol, followed by recrystallization to enhance purity.

Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) or silica gel chromatography for intermediates. Confirm purity via LC-MS (>98%) and differential scanning calorimetry (DSC) to verify crystallinity .

Basic: How is the structural configuration validated for this compound?

Methodological Answer:

Structural confirmation requires a combination of:

- NMR Spectroscopy : Analyze , , and 2D (COSY, HSQC) spectra to resolve the benzopyran core, furo ring, and side-chain stereochemistry. Key signals include the 2-hydroxypropoxy proton (δ 4.1–4.3 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

- X-ray Crystallography : Resolve the citrate salt’s crystal structure to confirm absolute configuration and hydrogen-bonding patterns .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₂₈H₃₂NO₉: 526.207) and isotopic distribution .

Advanced: What pharmacological targets are hypothesized for this compound, and how are they validated experimentally?

Methodological Answer:

Based on structural analogs (e.g., kinase inhibitors in ), potential targets include:

- Protein Kinases : Screen against a panel of 50+ kinases (e.g., EGFR, MAPK) using ATP-competitive binding assays. Measure IC₅₀ values via fluorescence polarization .

- GPCRs : Test affinity for adrenergic receptors (α/β subtypes) via radioligand displacement assays .

- Cellular Validation : Use HEK293 or CHO cells transfected with target receptors. Monitor cAMP levels (for GPCRs) or phosphorylation (for kinases) via ELISA .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

Focus on modifying:

- Side-Chain Flexibility : Replace the benzylisopropylamino group with bulkier tert-butyl or smaller ethyl groups to assess steric effects on receptor binding .

- Hydroxypropoxy Configuration : Compare (R)- vs. (S)-enantiomers using chiral HPLC to determine stereochemical impact on activity .

- Citrate Counterion : Test alternative salts (e.g., hydrochloride, mesylate) for solubility and bioavailability via shake-flask solubility assays .

Data Analysis : Use multivariate regression to correlate substituent parameters (e.g., logP, PSA) with IC₅₀ values .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Replicate experiments in standardized models (e.g., uniform cell lines, serum-free conditions) .

- Metabolite Interference : Perform LC-MS/MS to identify active metabolites in hepatic microsome incubations .

- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to quantify heterogeneity and adjust for publication bias .

Advanced: What computational approaches predict this compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets or GPCR orthosteric sites. Validate with MD simulations (≥100 ns) to assess stability .

QSAR Modeling : Train models on a library of 200+ benzopyran analogs. Descriptors include XLogP3, topological PSA, and electronegativity .

ADMET Prediction : Apply SwissADME or ADMETLab to estimate permeability (Caco-2), CYP inhibition, and hERG liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.